molecular formula C14H17NO5 B7977966 2-Cyclohexylmethoxy-3-nitro-benzoic acid

2-Cyclohexylmethoxy-3-nitro-benzoic acid

Cat. No.: B7977966
M. Wt: 279.29 g/mol
InChI Key: GTYKGHWEUPGCBG-UHFFFAOYSA-N
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Description

2-Cyclohexylmethoxy-3-nitro-benzoic acid is an organic compound with a complex structure that includes a cyclohexylmethoxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylmethoxy-3-nitro-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoic acid derivative followed by the introduction of the cyclohexylmethoxy group through an etherification reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmethoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Cyclohexylmethoxy-3-amino-benzoic acid, while substitution reactions can introduce various functional groups onto the benzoic acid core.

Scientific Research Applications

2-Cyclohexylmethoxy-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylmethoxy group can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylmethoxy-4-nitro-benzoic acid
  • 2-Cyclohexylmethoxy-3-nitro-toluene
  • 2-Cyclohexylmethoxy-3-nitro-phenol

Uniqueness

2-Cyclohexylmethoxy-3-nitro-benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYKGHWEUPGCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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